molecular formula C13H19N3O4 B097377 ETHANOL, 2,2'-(m-TOLYLIMINO)DI-, DICARBAMATE (ester) CAS No. 19351-37-2

ETHANOL, 2,2'-(m-TOLYLIMINO)DI-, DICARBAMATE (ester)

Cat. No. B097377
CAS RN: 19351-37-2
M. Wt: 281.31 g/mol
InChI Key: GEQCGRPGRQBPTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethanol, 2,2'-(m-tolylimino)di-, dicarbamate (ester) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a versatile compound with a wide range of potential uses, including as a catalyst, corrosion inhibitor, and polymer modifier.

Mechanism Of Action

The mechanism of action of ethanol, 2,2'-(m-tolylimino)di-, dicarbamate (ETHANOL, 2,2'-(m-TOLYLIMINO)DI-, DICARBAMATE (ester)) is not fully understood. However, it is believed to function as a Lewis acid catalyst, facilitating the formation of chemical bonds between reactant molecules. It also interacts with metal surfaces, forming a protective layer that prevents corrosion.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of ethanol, 2,2'-(m-tolylimino)di-, dicarbamate (ETHANOL, 2,2'-(m-TOLYLIMINO)DI-, DICARBAMATE (ester)). However, it has been shown to be relatively non-toxic and non-irritating to the skin and eyes. It is also not known to be a mutagen or carcinogen.

Advantages And Limitations For Lab Experiments

One of the main advantages of ethanol, 2,2'-(m-tolylimino)di-, dicarbamate (ETHANOL, 2,2'-(m-TOLYLIMINO)DI-, DICARBAMATE (ester)) is its versatility, making it suitable for use in a wide range of laboratory experiments. It is also relatively inexpensive and easy to synthesize. However, its limited solubility in water can make it challenging to work with in certain experiments.

Future Directions

There are several potential future directions for research on ethanol, 2,2'-(m-tolylimino)di-, dicarbamate (ETHANOL, 2,2'-(m-TOLYLIMINO)DI-, DICARBAMATE (ester)). One area of interest is its potential as a corrosion inhibitor in the petroleum industry. Further research is needed to determine its effectiveness in this application and to optimize its performance. Additionally, there is potential for its use as a polymer modifier, and further research is needed to explore this application. Finally, there is potential for the development of new catalysts based on ethanol, 2,2'-(m-tolylimino)di-, dicarbamate (ETHANOL, 2,2'-(m-TOLYLIMINO)DI-, DICARBAMATE (ester)), and further research is needed to identify and optimize these catalysts.

Synthesis Methods

The synthesis of ethanol, 2,2'-(m-tolylimino)di-, dicarbamate (ETHANOL, 2,2'-(m-TOLYLIMINO)DI-, DICARBAMATE (ester)) involves the reaction between m-toluidine and ethyl carbamate in the presence of a catalyst. The reaction is typically carried out using a solvent such as ethanol or methanol, and the product is obtained through a purification process involving distillation or recrystallization.

Scientific Research Applications

Ethanol, 2,2'-(m-tolylimino)di-, dicarbamate (ETHANOL, 2,2'-(m-TOLYLIMINO)DI-, DICARBAMATE (ester)) has been extensively studied for its potential applications in various fields of scientific research. It has been found to be an effective catalyst in the synthesis of various organic compounds, including amides, ETHANOL, 2,2'-(m-TOLYLIMINO)DI-, DICARBAMATE (ester)s, and urethanes. It also exhibits excellent corrosion inhibition properties, making it a potential candidate for use in the petroleum industry. Additionally, it has been shown to have potential as a polymer modifier, improving the mechanical and thermal properties of polymers.

properties

CAS RN

19351-37-2

Product Name

ETHANOL, 2,2'-(m-TOLYLIMINO)DI-, DICARBAMATE (ester)

Molecular Formula

C13H19N3O4

Molecular Weight

281.31 g/mol

IUPAC Name

2-[N-(2-carbamoyloxyethyl)-3-methylanilino]ethyl carbamate

InChI

InChI=1S/C13H19N3O4/c1-10-3-2-4-11(9-10)16(5-7-19-12(14)17)6-8-20-13(15)18/h2-4,9H,5-8H2,1H3,(H2,14,17)(H2,15,18)

InChI Key

GEQCGRPGRQBPTM-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N(CCOC(=O)N)CCOC(=O)N

Canonical SMILES

CC1=CC(=CC=C1)N(CCOC(=O)N)CCOC(=O)N

Other CAS RN

19351-37-2

Origin of Product

United States

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